molecular formula C15H17ClN2O2 B7500891 Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate

Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate

Cat. No. B7500891
M. Wt: 292.76 g/mol
InChI Key: KHOSXWGESKIHFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate, also known as CQMA, is a chemical compound that has gained attention in the field of scientific research due to its potential use as a therapeutic agent. CQMA is a quinoline derivative that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate is not fully understood. However, it is believed that this compound exerts its therapeutic effects by inhibiting certain enzymes and signaling pathways in the body. For example, this compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. For example, this compound has been found to decrease the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to have antifungal and antibacterial properties.

Advantages and Limitations for Lab Experiments

Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to have a wide range of therapeutic effects. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.

Future Directions

There are several future directions for research on Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate. One area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Another area of interest is its potential use in the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.

Synthesis Methods

The synthesis of Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate involves a multi-step process that begins with the reaction of 3-chloro-4-methylquinoline with sodium hydride to form a sodium salt. This salt is then reacted with methyl 2-bromoacetate to form the intermediate product. The final step involves the reaction of the intermediate product with methylamine to form this compound.

Scientific Research Applications

Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate has been studied for its potential use as a therapeutic agent in various scientific research studies. One study found that this compound has antitumor activity against human hepatocellular carcinoma cells. Another study found that this compound has anti-inflammatory activity and can be used to treat inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been found to have antibacterial and antifungal properties.

properties

IUPAC Name

methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c1-10-11-6-4-5-7-12(11)17-13(15(10)16)8-18(2)9-14(19)20-3/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOSXWGESKIHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)CN(C)CC(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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